

Application Notes and Protocols for HOSU-53 Administration in Multiple Myeloma Studies

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Compound of Interest

Compound Name: OSU-53

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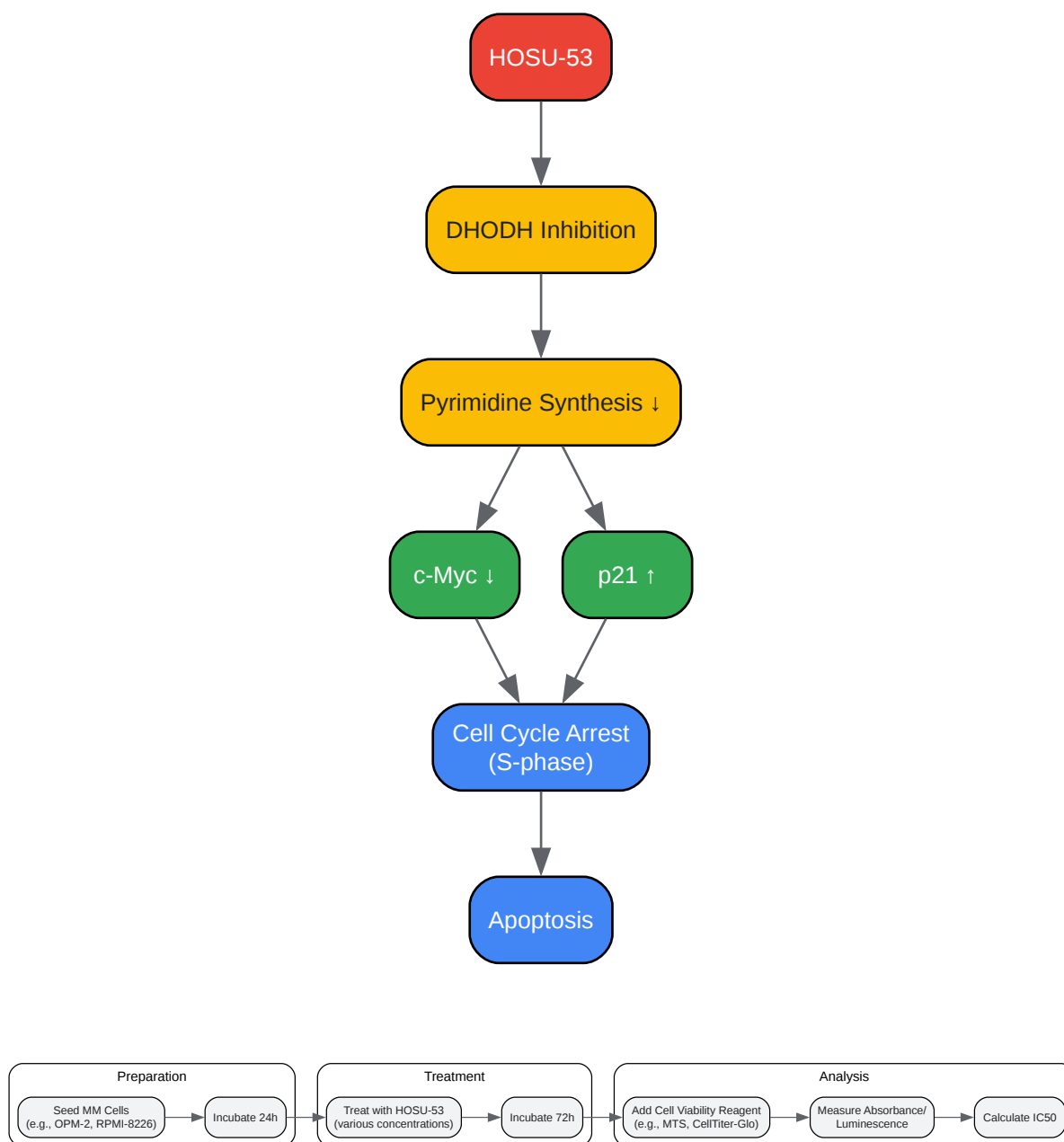
For Researchers, Scientists, and Drug Development Professionals

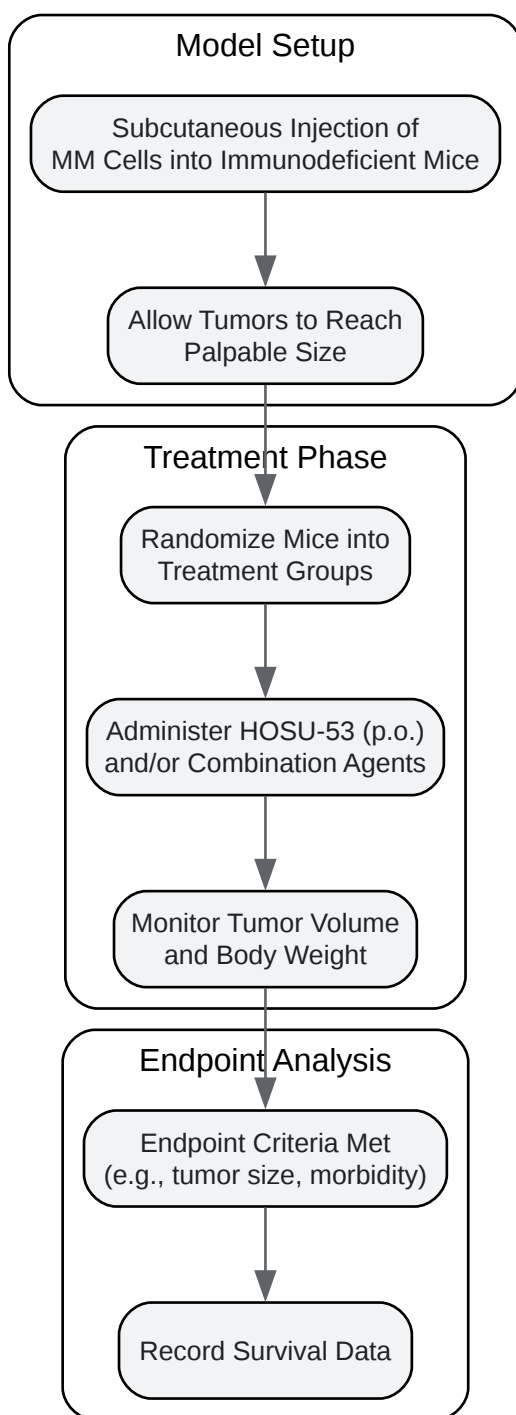
Introduction

HOSU-53 is a novel, potent, and orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[1][2] Rapidly proliferating cancer cells, including multiple myeloma (MM), are highly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication.[1][2] By inhibiting DHODH, **HOSU-53** effectively starves MM cells of essential building blocks, leading to cell cycle arrest and apoptosis.[1][2] Preclinical studies have demonstrated significant monotherapy efficacy of **HOSU-53** in various MM models and have highlighted its potential for synergistic combinations with standard-of-care immunotherapies.[1][2] **HOSU-53** is anticipated to enter Phase 1 clinical trials, making it a promising therapeutic candidate for multiple myeloma.[2]

Mechanism of Action

HOSU-53 exerts its anti-myeloma effects by inhibiting the enzymatic activity of DHODH. This leads to the depletion of the intracellular pyrimidine pool, which in turn induces cell cycle arrest and apoptosis. The downstream signaling cascade involves the modulation of key regulatory proteins such as c-Myc and p21.





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References

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- 2. ashpublications.org [ashpublications.org]
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